molecular formula C20H20N4O4S2 B2789779 (Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 307342-32-1

(Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2789779
CAS No.: 307342-32-1
M. Wt: 444.52
InChI Key: QHHXEDGDJQQYSM-SIQIHLARSA-N
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Description

(Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is an organic compound known for its distinct chemical structure, which comprises both thiazole and thiophene rings These fused ring systems impart significant chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. Key intermediates and starting materials often include:

  • Formation of the Thiazole Ring: This step often involves the cyclization of appropriate precursors, such as a substituted phenylthiourea with α-halo ketones, under acidic or basic conditions.

  • Construction of the Thiophene Ring: The thiophene ring can be formed via a Clauson-Kaas reaction, starting with a furan and converting it to thiophene through a series of dehydration and cyclization steps.

  • Condensation Reaction: The final step typically involves a condensation reaction between the thiazole and thiophene intermediates, using reagents like hydrazine derivatives under controlled temperature and pH.

Industrial Production Methods: Scaling up for industrial production might utilize continuous flow reactors to maintain reaction conditions, increasing yield and efficiency. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentration.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: (Z)-diethyl 5-(2-(2-imino-4-phenylthiazol-5(2H)-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate can undergo oxidation, especially at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction reactions might involve the hydrazone group, transforming it into amines under catalytic hydrogenation or using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions typically occur at the aromatic rings of thiazole and thiophene. Electrophilic substitution may involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products: The resulting products from these reactions include oxidized thiazole derivatives, reduced amines, and substituted aromatic compounds, each displaying unique properties for further chemical manipulation.

Scientific Research Applications

Chemistry: This compound serves as a precursor for synthesizing complex molecules, offering insights into heterocyclic chemistry.

Biology: The compound exhibits potential as an enzyme inhibitor, modulating biochemical pathways for research in enzymology.

Medicine: Research explores its potential as an anticancer or antimicrobial agent, given its ability to interfere with cellular processes.

Industry: In materials science, it is investigated for its use in organic semiconductors due to its stable π-conjugated system.

Mechanism of Action

Molecular Targets and Pathways: In biological systems, the compound is believed to act by binding to specific enzyme active sites, inhibiting their function. The unique structure allows for interaction with hydrophobic and hydrophilic regions within proteins, disrupting normal cellular activities. Detailed studies might reveal its effects on pathways like apoptosis or microbial cell wall synthesis.

Comparison with Similar Compounds

  • 2-(2-iminothiazol-4-yl)hydrazones

  • Diethyl 2,4-dicarboxylate derivatives

  • Phenylthiazole derivatives

Uniqueness: The distinct combination of thiazole and thiophene rings, along with the imino and carboxylate groups, provides this compound with a unique structural motif. Compared to other thiazole derivatives, it exhibits enhanced stability and diverse reactivity due to the presence of multiple functional groups.

This compound stands out for its multifunctional groups and potential in various scientific applications, making it a valuable subject for ongoing research.

Properties

IUPAC Name

diethyl 5-[(E)-(2-amino-4-phenyl-1,3-thiazol-5-yl)diazenyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-4-27-18(25)13-11(3)15(19(26)28-5-2)29-16(13)23-24-17-14(22-20(21)30-17)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H2,21,22)/b24-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZOPBYGGMYFSU-WCWDXBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=NC2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=N/C2=C(N=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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